molecular formula C8H12ClN7O B075135 5-Dimethylamiloride CAS No. 1214-79-5

5-Dimethylamiloride

Cat. No.: B075135
CAS No.: 1214-79-5
M. Wt: 257.68 g/mol
InChI Key: RXMUPNVSYKGKMY-UHFFFAOYSA-N
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Description

Dimethylamiloride is a chemical compound known for its role as a specific inhibitor of antiporters, particularly the sodium-hydrogen exchangers. It has a molecular formula of C8H12ClN7O and a molecular weight of 257.68 g/mol . This compound is often used in scientific research due to its ability to modulate ion transport across cell membranes .

Mechanism of Action

Target of Action

5-Dimethylamiloride, a derivative of Amiloride , primarily targets the Epithelial Sodium Channels (ENaC) . These channels play a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . By inhibiting these channels, this compound affects the balance of sodium and potassium in the body .

Mode of Action

This compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium . It also blocks the Na+/H+ exchangers such as sodium–hydrogen antiporter 1 (NHE-1) .

Biochemical Pathways

The inhibition of sodium reabsorption by this compound creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions . It also abolishes more than 80% of the action of angiotensin II on the secretion of hydrogen ions in the proximal tubule .

Pharmacokinetics

Amiloride, from which this compound is derived, is readily absorbed with a bioavailability of 15–25% . It reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours .

Result of Action

The primary result of this compound’s action is an increase in sodium and water excretion from the body, while reducing potassium excretion . This can help manage conditions like hypertension and congestive heart failure . It also reduces the sensitivity of afferent fibres to electrical stimulation, requiring greater stimulation voltages to induce action potentials from their peripheral terminals within the trachea/bronchus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its action is prolonged in renal impairment and is contraindicated if eGFR is <10ml/min/1.73 m2 . The risk of hyperkalemia increases in the presence of renal impairment, diabetes, or co-administration with other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .

Biochemical Analysis

Biochemical Properties

5-Dimethylamiloride is a selective blocker of the sodium-hydrogen antiporter (Na+/H+ antiport), with an IC50 of 6.9 μM . This antiport is a membrane protein that helps regulate cell volume and intracellular pH by extruding protons from the cell in exchange for extracellular sodium ions .

Cellular Effects

This compound has been shown to have cytotoxic effects on certain cell lines. For instance, it has been reported to potentiate the cytotoxic effects of doxorubicin (DOXO) and vincristine (VCR) in the parental CEM cell line . It did not significantly potentiate the effect of DOXO or VCR in resistant CEM cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a selective blocker of the Na+/H+ antiport . By inhibiting this antiport, it can affect the intracellular pH and volume, which can influence various cellular processes .

Dosage Effects in Animal Models

In mouse models of type 2 diabetes, both this compound and arginine have shown considerable improvement of glucose tolerance, glucose-stimulated insulin response, and basal glucose and insulin levels .

Metabolic Pathways

Given its role as a selective blocker of the Na+/H+ antiport, it may be involved in pathways related to cell volume regulation and intracellular pH maintenance .

Transport and Distribution

Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be distributed wherever this antiport is present .

Subcellular Localization

Given its role as a selective blocker of the Na+/H+ antiport, it is likely to be localized wherever this antiport is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamiloride can be synthesized through a multi-step process involving the reaction of 3-amino-6-chloropyrazine-2-carboxamide with dimethylamine . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for dimethylamiloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques .

Chemical Reactions Analysis

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUPNVSYKGKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923797
Record name 5-Dimethylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-79-5
Record name 5-Dimethylamiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dimethylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1214-79-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLAMILORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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